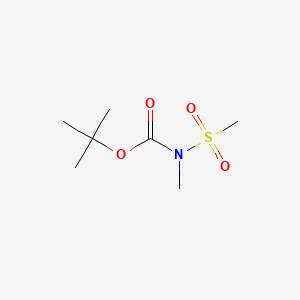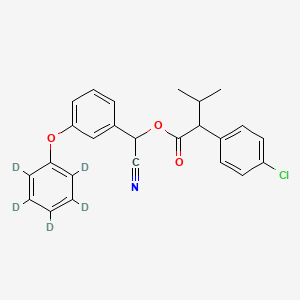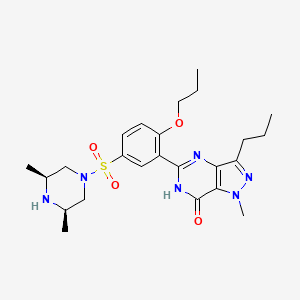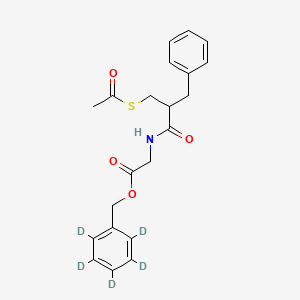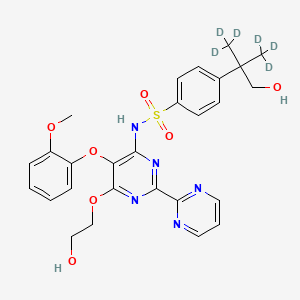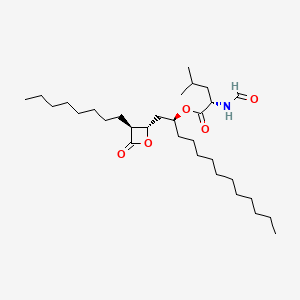
6-Acetyloxy-3-methoxy-11,12-dihydro-benzopyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
6-Acetyloxy-3-methoxy-11,12-dihydro-benzopyrene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
6-Acetyloxy-3-methoxy-11,12-dihydro-benzopyrene has several scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the study of polycyclic aromatic hydrocarbons.
Biology: Employed in studies related to cellular processes and biochemical pathways.
Medicine: Investigated for its potential effects on human health, particularly in the context of carcinogenicity and mutagenicity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Acetyloxy-3-methoxy-11,12-dihydro-benzopyrene involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to DNA and proteins, potentially causing mutations and other cellular changes. The molecular targets and pathways involved include the activation of cytochrome P450 enzymes and the formation of DNA adducts .
Comparación Con Compuestos Similares
6-Acetyloxy-3-methoxy-11,12-dihydro-benzopyrene can be compared with other polycyclic aromatic hydrocarbons, such as:
Benzo[a]pyrene: Known for its carcinogenic properties and widely studied in environmental and health sciences.
Dibenz[a,h]anthracene: Another polycyclic aromatic hydrocarbon with similar chemical properties and biological effects.
Chrysene: A less potent but structurally similar compound used in various research applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Propiedades
IUPAC Name |
(3-methoxy-11,12-dihydrobenzo[b]pyren-6-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-13(24)26-23-17-6-4-3-5-15(17)16-9-7-14-8-12-20(25-2)18-10-11-19(23)22(16)21(14)18/h3-6,8,10-12H,7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDRHXVWRASEGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C=CC3=C(C=CC4=C3C2=C(CC4)C5=CC=CC=C51)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Iodophenyl)oxazolo[4,5-b]pyridine](/img/structure/B588136.png)



